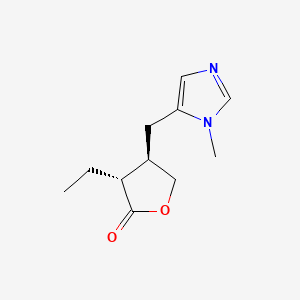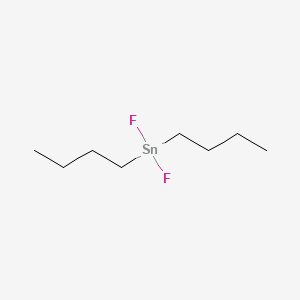
二丁基二氟化锡
描述
Dibutyldifluorostannane (DBDFS) is an organostannane compound containing two butyl groups and two fluorine atoms, and is represented by the chemical formula C4H10F2Sn. This compound is primarily used in the synthesis of organic and organometallic compounds, and is a versatile reagent for the preparation of a variety of organofluorine compounds. DBDFS is also used as a catalyst in certain chemical reactions, and is an important precursor for the synthesis of fluorinated materials.
科学研究应用
二丁基二氟化锡应用的全面分析
二丁基二氟化锡,也称为二丁基二氟锡,是一种在各种科学研究领域具有潜在应用的化学化合物。以下是六种独特应用的详细分析,每种应用都有其专门的部分。
生物医学研究中的荧光探针: 二丁基二氟化锡可用于荧光探针的设计和合成。这些探针因其高灵敏度和选择性而对生物医学研究至关重要。 它们无毒,为生物医学成像、环境监测和食品安全等领域的研究提供了新的途径 .
癌症分子成像: 该化合物的性质可能使其能够被纳入用于癌症研究中的分子成像的荧光探针中。 这种应用特别有价值,因为它具有非侵入性,并且能够对微环境变化提供高特异性 .
活细胞荧光成像: 在活细胞成像中,基于二丁基二氟化锡的探针可以提供免洗成像功能。 这意味着探针可以保留在细胞内,提供明亮的荧光,而无需洗涤,并且可以保持较长时间 .
温度传感: 二丁基二氟化锡衍生的探针对温度变化很敏感,使其适合于创建温度传感器。 这些传感器可以具有很高的灵敏度,这对于各种科学实验中的精确测量至关重要 .
超声可切换荧光成像: 该化合物在超声可切换荧光 (USF) 成像中的潜力是另一个令人兴奋的应用。 USF 成像是一种技术,通过该技术,探针的荧光可以通过超声波打开,这对靶向成像和诊断很有用 .
安全和危害
作用机制
Mode of Action
It’s known that the compound plays a role in certain chemical reactions . More research is needed to fully understand its interaction with its targets and any resulting changes.
Biochemical Pathways
It’s important to note that the compound’s involvement in biochemical pathways would largely depend on the specific chemical reactions it’s used in .
Pharmacokinetics
As a chemical compound used in reactions, its bioavailability would depend on several factors including its chemical structure, the environment in which it’s used, and the specific reaction it’s involved in .
Result of Action
The result of Dibutyldifluorostannane’s action would be determined by the specific chemical reaction it’s used in. For instance, one study mentions the formation of Dibutyldifluorostannane as a result of the radiolysis of tetrabutyl-stannane .
生化分析
Biochemical Properties
Dibutyldifluorostannane plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It is known to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves the binding of Dibutyldifluorostannane to the active sites of enzymes, leading to either inhibition or activation of enzymatic activity. For instance, it has been observed that Dibutyldifluorostannane can inhibit certain metalloproteins by binding to their metal centers, thereby affecting their catalytic functions .
Cellular Effects
Dibutyldifluorostannane has been shown to exert various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to Dibutyldifluorostannane can lead to oxidative stress in cells, resulting in the activation of stress response pathways and changes in gene expression . Additionally, it can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of Dibutyldifluorostannane involves its interactions with biomolecules at the molecular level. It can bind to specific sites on enzymes and proteins, leading to changes in their conformation and activity. For instance, Dibutyldifluorostannane can inhibit enzyme activity by binding to the active site and blocking substrate access . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the transcriptional machinery of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dibutyldifluorostannane can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that Dibutyldifluorostannane is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of toxic byproducts . Long-term exposure to Dibutyldifluorostannane in in vitro and in vivo studies has been associated with persistent oxidative stress and cellular damage .
Dosage Effects in Animal Models
The effects of Dibutyldifluorostannane vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant toxicity and adverse effects. Studies have shown that high doses of Dibutyldifluorostannane can cause oxidative stress, organ damage, and even mortality in animal models . Threshold effects have been observed, where a certain dosage level leads to a sudden increase in toxicity and adverse outcomes .
Metabolic Pathways
Dibutyldifluorostannane is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can affect the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic balance . For instance, Dibutyldifluorostannane can inhibit enzymes involved in glycolysis and the citric acid cycle, resulting in altered energy production and metabolic flux .
Transport and Distribution
The transport and distribution of Dibutyldifluorostannane within cells and tissues involve interactions with transporters and binding proteins. It can be transported across cell membranes via specific transporters and distributed to various cellular compartments . The localization and accumulation of Dibutyldifluorostannane within cells can affect its activity and function, influencing its overall impact on cellular processes .
Subcellular Localization
Dibutyldifluorostannane exhibits specific subcellular localization, which can affect its activity and function. It can be targeted to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, Dibutyldifluorostannane may localize to the mitochondria, where it can influence mitochondrial function and energy production . The subcellular localization of Dibutyldifluorostannane is crucial for understanding its precise role in cellular processes and its potential therapeutic applications.
属性
IUPAC Name |
dibutyl(difluoro)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9.2FH.Sn/c2*1-3-4-2;;;/h2*1,3-4H2,2H3;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLYKVGGKZYRRQ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18F2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8052223 | |
| Record name | Dibutyl(difluoro)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8052223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
563-25-7 | |
| Record name | Dibutyltin difluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=563-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibutyltin difluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibutyldifluorotin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302604 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Stannane, dibutyldifluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dibutyl(difluoro)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8052223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibutyldifluorostannane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.406 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
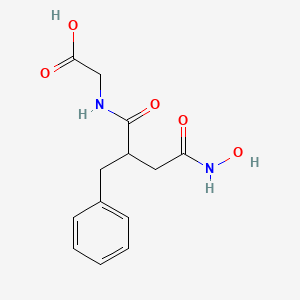
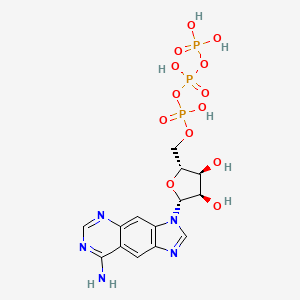



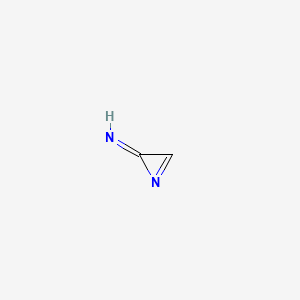


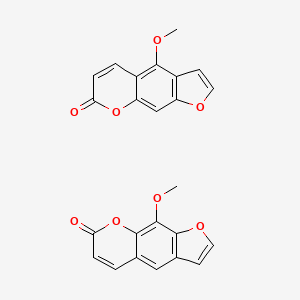
![4-[(Dimethylamino)methyl]benzaldehyde](/img/structure/B1218930.png)

![(2R,3S,4S,5R,6R)-6-[(2R,3R,4S,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1218932.png)
![[2-(Hexan-2-yl)-2-(11-methoxy-11-oxoundecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl](/img/structure/B1218933.png)
